1,13-Dibromotridecane

Descripción general

Descripción

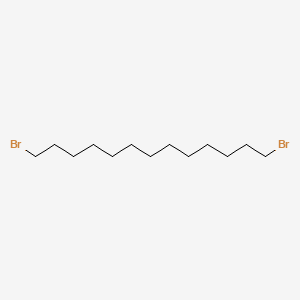

1,13-Dibromotridecane is a long-chain alkane compound with the chemical formula C13H26Br2. It is a colorless liquid known for its strong hydrophobicity and relative stability at room temperature . This compound is used in various organic synthesis applications, serving as a ligand or auxiliary reagent in the synthesis of catalysts and the catalysis of organic reactions .

Métodos De Preparación

1,13-Dibromotridecane can be synthesized through multiple routes. A common method involves starting with 11-bromoundecanoic acid ethyl ester, which undergoes a series of reactions to form the final product . Another method involves replacing one of the bromine atoms in this compound with a hydroxyl group through a reduction reaction using metallic sodium, metallic lithium, or a reducing agent like tetrabutylaluminum lithium (T-BuLi) . Industrial production methods typically follow similar synthetic routes but on a larger scale to meet commercial demands .

Análisis De Reacciones Químicas

1,13-Dibromotridecane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form 1,13-dihydroxytridecane using reducing agents.

Oxidation Reactions: While specific oxidation reactions are less common, the compound can potentially undergo oxidation under appropriate conditions.

The major products formed from these reactions include 1,13-dihydroxytridecane and other derivatives depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

1,13-Dibromotridecane has several applications in scientific research:

Chemistry: It is used as a starting material in organic synthesis and as a ligand in the synthesis of catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential medicinal properties.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,13-dibromotridecane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The exact pathways and molecular targets depend on the specific reactions and conditions used .

Comparación Con Compuestos Similares

1,13-Dibromotridecane can be compared with other similar compounds such as:

1-Bromotridecane: A similar long-chain alkane with a single bromine atom.

1,13-Dihydroxytridecane: A derivative formed through the reduction of this compound.

The uniqueness of this compound lies in its dual bromine atoms, which provide greater reactivity and versatility in chemical reactions compared to its single-bromine counterparts .

Actividad Biológica

1,13-Dibromotridecane is a halogenated alkane that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

This compound is a linear alkane with two bromine atoms attached to the first and thirteenth carbon atoms. Its molecular formula is C13H26Br2, and it exhibits characteristics typical of halogenated hydrocarbons, such as increased lipophilicity and potential for biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar dilution methods, showcasing its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 6.0 |

| Pseudomonas aeruginosa | 5.0 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.5 |

The results suggest that this compound is particularly effective against MRSA, which is a significant concern in clinical settings due to its resistance to standard antibiotics.

Cytotoxicity Studies

In addition to its antimicrobial properties, studies have investigated the cytotoxic effects of this compound on eukaryotic cell lines. The cytotoxicity was assessed using various assays to determine the compound's impact on cell viability.

Key Findings:

- Cell Lines Tested : HepG2 (liver), HeLa (cervical), and MCF-7 (breast).

- IC50 Values : The concentration required to inhibit cell growth by 50% was measured across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25.0 |

| HeLa | 30.5 |

| MCF-7 | 28.0 |

These findings indicate that while this compound has promising antimicrobial activity, it also exhibits cytotoxic effects on human cells at relatively low concentrations.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Disruption of Membrane Integrity : The presence of bromine atoms may enhance the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have documented the use of this compound in experimental settings:

- Study on Antimicrobial Resistance : A research project examined the effectiveness of this compound against antibiotic-resistant strains of bacteria. The compound demonstrated significant activity against MRSA and other resistant strains.

- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of this compound on cancer cell lines showed that it could inhibit proliferation effectively while sparing normal cells at lower concentrations.

Propiedades

IUPAC Name |

1,13-dibromotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26Br2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFXEIRNKZFBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496999 | |

| Record name | 1,13-Dibromotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-05-1 | |

| Record name | 1,13-Dibromotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.